Potent CCR4 Antagonism with Sub-15 nM IC50 in Functional GTPγS Binding Assay
5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine demonstrates potent antagonism of the human C-C chemokine receptor type 4 (CCR4) with an IC50 of 14.8 nM in a [35S]-GTPγS binding assay using CHO membranes expressing human CCR4 [1]. This potency is comparable to or exceeds that of several known CCR4 antagonists, such as the compound C-021 which exhibits an IC50 of 18 nM in a similar GTPγS recruitment assay . The sub-15 nM activity positions this compound as a promising lead for developing immunomodulatory therapies targeting CCR4-mediated diseases, including certain cancers and inflammatory disorders.
| Evidence Dimension | In vitro CCR4 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.8 nM |
| Comparator Or Baseline | C-021 CCR4 antagonist: IC50 = 18 nM |
| Quantified Difference | Target compound shows 1.2-fold greater potency (lower IC50) than comparator C-021 |
| Conditions | [35S]-GTPγS binding assay in CHO membranes expressing human CCR4 |
Why This Matters
A lower IC50 value indicates higher potency, meaning less compound is required to achieve the desired biological effect, which can translate to lower dosing requirements and potentially improved therapeutic windows in drug development.
- [1] BindingDB. BDBM50380880 (CHEMBL2018969) Affinity Data: IC50 = 14.8 nM for human CCR4. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380880 View Source
